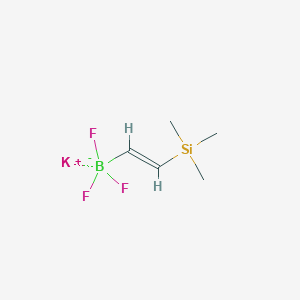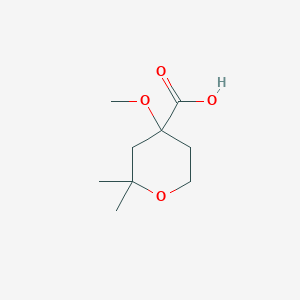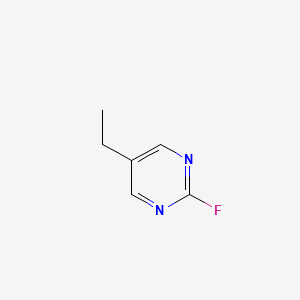
Potassium 2-(trimethylsilyl)vinyl trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 2-(trimethylsilyl)vinyl trifluoroborate is a versatile organometallic reagent widely used in organic synthesis. This compound is known for its stability in air and water, making it a valuable tool in various chemical reactions, particularly in coupling reactions involving palladium catalysts .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium 2-(trimethylsilyl)vinyl trifluoroborate can be synthesized through several methods. One common approach involves the reaction of trimethylsilylacetylene with boron trifluoride etherate, followed by treatment with potassium fluoride. The reaction typically occurs under mild conditions, making it accessible for laboratory synthesis .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of organotrifluoroborate synthesis apply. Industrial production would likely involve scalable reactions with optimized conditions for yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 2-(trimethylsilyl)vinyl trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions, where it acts as a vinylating agent.
Common Reagents and Conditions
Palladium Catalysts: These are often used in coupling reactions involving this compound.
Mild Conditions: The reactions typically occur under relatively mild conditions, which helps preserve the integrity of sensitive functional groups.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura cross-coupling reactions, the primary products are vinylated aromatic compounds .
Wissenschaftliche Forschungsanwendungen
Potassium 2-(trimethylsilyl)vinyl trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Its stability and reactivity make it useful in the modification of biomolecules for research purposes.
Medicine: It can be used in the development of new drugs and therapeutic agents.
Industry: It is employed in the production of materials such as photonic crystals and sensitizers for dye-sensitized solar cells
Wirkmechanismus
The mechanism by which potassium 2-(trimethylsilyl)vinyl trifluoroborate exerts its effects involves its role as a vinylating agent. In coupling reactions, the compound transfers its vinyl group to an electrophilic partner, facilitated by a palladium catalyst. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium vinyltrifluoroborate: Similar in structure but lacks the trimethylsilyl group.
Potassium allyltrifluoroborate: Contains an allyl group instead of a vinyl group.
Potassium isopropenyltrifluoroborate: Features an isopropenyl group
Uniqueness
Potassium 2-(trimethylsilyl)vinyl trifluoroborate is unique due to its trimethylsilyl group, which imparts additional stability and reactivity. This makes it particularly useful in reactions where other organotrifluoroborates might be less effective .
Eigenschaften
Molekularformel |
C5H11BF3KSi |
|---|---|
Molekulargewicht |
206.13 g/mol |
IUPAC-Name |
potassium;trifluoro-[(E)-2-trimethylsilylethenyl]boranuide |
InChI |
InChI=1S/C5H11BF3Si.K/c1-10(2,3)5-4-6(7,8)9;/h4-5H,1-3H3;/q-1;+1/b5-4+; |
InChI-Schlüssel |
BDYVNZIMJGXGQY-FXRZFVDSSA-N |
Isomerische SMILES |
[B-](/C=C/[Si](C)(C)C)(F)(F)F.[K+] |
Kanonische SMILES |
[B-](C=C[Si](C)(C)C)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13469551.png)

![Tert-butyl N-(4-cyano-1-bicyclo[2.2.2]octanyl)carbamate](/img/structure/B13469557.png)






![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)acetic acid](/img/structure/B13469583.png)
![(4-Methylbenzo[d][1,3]dioxol-5-yl)boronic acid](/img/structure/B13469591.png)
![Pyrazolo[1,5-a]pyridin-2-yl trifluoromethanesulfonate](/img/structure/B13469611.png)
![[5-Bromo-2-(difluoromethoxy)phenyl]methanamine](/img/structure/B13469619.png)

